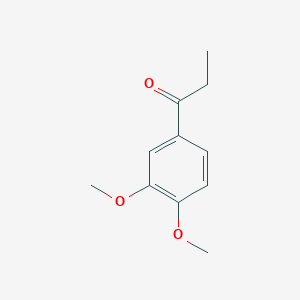

1-(3,4-Dimethoxyphenyl)propan-1-one

Beschreibung

Contextualization within Phenylpropanoid Chemical Class

1-(3,4-Dimethoxyphenyl)propan-1-one is classified as a phenylpropanoid. This diverse family of organic compounds is synthesized by plants from the amino acids phenylalanine and tyrosine. wikipedia.orgmedchemexpress.com The defining structural feature of a phenylpropanoid is the C6-C3 skeleton, which consists of a six-carbon aromatic phenyl ring attached to a three-carbon propane (B168953) chain. tcichemicals.comtaylorandfrancis.com this compound perfectly fits this structural motif.

Phenylpropanoids are crucial secondary metabolites in plants, fulfilling a variety of functions. They serve as precursors to a vast array of natural products, including lignins (structural components of cell walls), flavonoids, coumarins, and stilbenes. wikipedia.orgnih.gov These compounds are vital for a plant's defense against pathogens and UV light, and they also contribute to floral pigmentation and scent. medchemexpress.com The biosynthesis of these compounds originates from the shikimic acid pathway. tcichemicals.comwikipedia.org

Academic Significance in Organic Synthesis and Medicinal Chemistry

The academic importance of this compound is rooted in its utility as a versatile intermediate in organic synthesis and its potential applications in medicinal chemistry. nih.gov The 3,4-dimethoxyphenyl moiety is a structural feature found in numerous biologically active molecules, and compounds containing this group have been associated with anti-inflammatory, antioxidant, anticancer, and neuroprotective properties. sciforum.net

Research has explored the derivatives of this compound for various potential applications. For instance, derivatives have been synthesized and studied for their potential as herbicides, fungicides, and bactericides. mdpi.com The core structure of this compound provides a robust scaffold that chemists can modify to create novel compounds with specific biological activities.

Role as a Synthetic Precursor in Complex Molecule Construction

One of the most significant roles of this compound in organic chemistry is its function as a precursor for the construction of more intricate molecules. mdpi.com Its ketone functional group allows for a variety of chemical transformations, making it a valuable starting material.

For example, a derivative, 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enone (a chalcone), is prepared from a related ketone and subsequently used in Michael addition reactions. mdpi.com This type of reaction is a powerful tool in organic synthesis for forming carbon-carbon bonds and building larger molecular frameworks. mdpi.com This specific reaction has been used to synthesize a novel triazole derivative, highlighting the utility of the this compound backbone in creating complex heterocyclic compounds with potential bioactivity. mdpi.com Furthermore, the core structure is related to precursors used in the synthesis of 8-O-4′-neolignans, a class of complex natural products with interesting pharmacological properties. researchgate.net

Detailed Research Findings

Scientific investigation into this compound has yielded specific data regarding its physical and chemical nature. The compound exists as an off-white semi-solid or solid at room temperature. wikipedia.orgsigmaaldrich.com

A notable piece of research involved the isolation of the compound from the stems of Trigonostemon xyphophylloides. sigmaaldrich.com In this study, the air-dried stems were processed, and the resulting petroleum ether extract was subjected to column chromatography to isolate the title compound. sigmaaldrich.com The isolated compound was then crystallized, and its molecular structure was confirmed using X-ray crystallography. sigmaaldrich.com The analysis revealed that the molecule is approximately planar and that in the crystalline state, molecules are connected through intermolecular C—H⋯O hydrogen bonds, forming a two-dimensional network. sigmaaldrich.comnih.gov

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1835-04-7 |

| Molecular Formula | C₁₁H₁₄O₃ |

| Molecular Weight | 194.23 g/mol |

| Physical Form | Off-White Semi-Solid / Solid |

| InChI Key | SBMSBQOMJGZBRY-UHFFFAOYSA-N |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(3,4-dimethoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-4-9(12)8-5-6-10(13-2)11(7-8)14-3/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBMSBQOMJGZBRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC(=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60171427 | |

| Record name | 1-Propanone, 1-(3,4-dimethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1835-04-7 | |

| Record name | Propioveratrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1835-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanone, 1-(3,4-dimethoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001835047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propioveratrone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16954 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanone, 1-(3,4-dimethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3,4-dimethoxyphenyl)propan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Chemical Derivatization of 1 3,4 Dimethoxyphenyl Propan 1 One

Established Synthetic Routes to 1-(3,4-Dimethoxyphenyl)propan-1-one

The synthesis of this compound can be achieved through several established methods, primarily involving Friedel-Crafts acylation and organometallic reagents.

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation is a classic and widely used method for the synthesis of aryl ketones. organic-chemistry.orgmasterorganicchemistry.com This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. organic-chemistry.orgmasterorganicchemistry.com In the case of this compound, the starting material is 1,2-dimethoxybenzene (B1683551) (veratrole).

The reaction proceeds by treating veratrole with propionyl chloride or propionic anhydride. A Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), is typically used as a catalyst. masterorganicchemistry.comyoutube.com The Lewis acid coordinates to the acylating agent, generating a highly electrophilic acylium ion. youtube.comusask.ca The electron-rich veratrole then attacks the acylium ion, leading to the formation of the desired ketone. youtube.comchemijournal.com The presence of two electron-donating methoxy (B1213986) groups on the benzene (B151609) ring activates it towards electrophilic substitution, facilitating the reaction. chemijournal.com

Table 1: Key Reagents in Friedel-Crafts Acylation for this compound Synthesis

| Reagent | Role |

| 1,2-Dimethoxybenzene (Veratrole) | Aromatic Substrate |

| Propionyl Chloride or Propionic Anhydride | Acylating Agent |

| Aluminum Chloride (AlCl₃) or Iron(III) Chloride (FeCl₃) | Lewis Acid Catalyst |

It is important to note that a stoichiometric amount of the Lewis acid catalyst is often required because both the starting material and the ketone product can form complexes with it. organic-chemistry.org

Organometallic Reagent Methods

An alternative approach to the synthesis of this compound involves the use of organometallic reagents. These methods offer a different pathway for the formation of the carbon-carbon bond between the aromatic ring and the propanoyl group.

One such method involves the reaction of an organolithium or Grignard reagent derived from 1,2-dimethoxybenzene with a suitable propionyl electrophile. For instance, 3,4-dimethoxyphenyllithium or 3,4-dimethoxyphenylmagnesium bromide can be prepared and subsequently reacted with propionyl chloride or a related derivative to yield the target ketone. The use of organometallic compounds requires specialized laboratory techniques due to their sensitivity to air and moisture. pageplace.de Another organometallic route involves the reaction of 3,4-dimethoxybenzaldehyde (B141060) with methylmagnesium iodide. google.com

Considerations for Optimized Industrial Production Methodologies

For large-scale industrial production of this compound, several factors must be considered to ensure an efficient, cost-effective, and safe process. While Friedel-Crafts acylation is a common laboratory method, its industrial application can be challenging due to the use of corrosive and moisture-sensitive catalysts like AlCl₃, which also generate significant amounts of waste.

Heterogeneous catalysts, such as solid acid catalysts, are being explored as more environmentally friendly alternatives. chemijournal.com These catalysts can be easily separated from the reaction mixture and potentially reused, simplifying the purification process and reducing waste. chemijournal.com Additionally, optimizing reaction conditions such as temperature, reaction time, and solvent choice is crucial for maximizing yield and minimizing by-product formation. For instance, the use of continuous flow reactors can enhance heat transfer and reduce reaction times in large-scale synthesis. The choice of raw materials, such as using the more stable and less corrosive propionic anhydride instead of propionyl chloride, can also be a key consideration for industrial applications.

Synthesis of Chemically Modified Derivatives and Analogues

This compound serves as a versatile precursor for the synthesis of various derivatives and analogues, including important amine compounds.

Preparation of 1-(3,4-Dimethoxyphenyl)propan-2-amine from Isomeric Ketone Precursors

The synthesis of 1-(3,4-dimethoxyphenyl)propan-2-amine, a primary amine, can be achieved from its isomeric ketone precursor, 1-(3,4-dimethoxyphenyl)propan-2-one. researchgate.netoup.com This transformation is typically carried out via reductive amination. oup.com

In this process, the ketone is first reacted with an amine source, such as ammonia (B1221849) or a protected form of ammonia, to form an intermediate imine or enamine. This intermediate is then reduced in situ to the desired primary amine. Common reducing agents for this transformation include sodium cyanoborohydride or catalytic hydrogenation. oup.com

Acylation to N-(1-(3,4-Dimethoxyphenyl)propan-2-yl) Amides

The primary amine, 1-(3,4-dimethoxyphenyl)propan-2-amine, can be further modified through acylation to produce a variety of N-substituted amides. researchgate.net This reaction involves treating the amine with an acylating agent, such as an acyl chloride or an acid anhydride, in the presence of a base to neutralize the acidic byproduct. researchgate.net

For example, the reaction of 1-(3,4-dimethoxyphenyl)propan-2-amine with isatoic anhydride in a solvent like dichloromethane (B109758) results in the formation of the corresponding N-(1-(3,4-dimethoxyphenyl)propan-2-yl)anthranilamide. researchgate.net This acylation reaction is a valuable tool for introducing diverse functional groups and modifying the properties of the parent amine.

Michael Addition of N-Heterocycles to Chalcone (B49325) Analogues for β-Heteroarylated Carbonyl Formation

The synthesis of β-heteroarylated carbonyl compounds is a significant area of organic synthesis, providing access to molecules with potential bioactivity. The aza-Michael reaction, which involves the conjugate addition of N-heterocycles to α,β-unsaturated ketones, stands out as a highly atom-efficient method for creating these structures. mdpi.com

A key precursor for these reactions is a chalcone analogue, which can be synthesized from this compound's own precursors. For instance, the chalcone 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enone (1) is prepared by reacting 3,4-dimethoxyacetophenone with 4-methoxybenzaldehyde (B44291). mdpi.com This chalcone then serves as the substrate for the Michael addition.

In a specific application, the N-heterocycle 1H-1,2,4-triazole was added to the aforementioned chalcone. mdpi.com This reaction yields 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one (2), a novel β-heteroarylated carbonyl compound. mdpi.com The reaction is performed by heating the chalcone and the triazole, a process that can be facilitated by specific catalytic protocols, as detailed further in section 2.3.2. mdpi.com Despite challenges such as the potential for a retro-Michael reaction and the sublimation of the triazole at reaction temperatures, this method provides a direct route to these complex structures. mdpi.com

Table 1: Michael Addition of 1H-1,2,4-triazole to a Chalcone Analogue

| Reactant 1 | Reactant 2 | Product | Yield |

|---|

Synthesis of Hydroxylated and Phenoxy-Substituted Propanone Derivatives

Hydroxylated derivatives of the 1,3-diphenylpropan-1-one scaffold, which can be derived from this compound, are of significant interest. A common strategy to obtain these compounds is the deprotection of methoxy groups present on the aromatic rings.

One established method involves treating a methoxy-substituted propan-1-one analogue with boron tribromide (BBr₃) in a solvent like dichloromethane. This process effectively cleaves the methyl ethers to reveal the corresponding hydroxyl groups. For example, polyhydroxylated analogues of 1,3-diphenylpropan-1-one have been successfully prepared using this deprotection strategy. An example of a related hydroxylated structure is 1-(3,4-dimethoxyphenyl)-3-(2-hydroxy-4,6-dimethoxyphenyl)-1-propanone.

While the synthesis of hydroxylated derivatives is well-documented, specific examples and detailed research findings on the direct synthesis of phenoxy-substituted derivatives of this compound were not prominent in the surveyed literature.

Derivatization to Sulfonyl-Based Propanone Analogues

The incorporation of a sulfonyl group into the propanone structure represents another avenue of chemical derivatization. This leads to compounds such as 1-(3,4-dimethoxyphenyl)-3-[(4-fluorophenyl)sulfonyl]-1-propanone. ontosight.aisigmaaldrich.com This analogue features the core this compound structure connected to a sulfonyl moiety. ontosight.ai

The synthesis of such compounds can typically be achieved through the reaction of appropriate precursors. A plausible synthetic route involves reacting a ketone bearing the 3,4-dimethoxyphenyl group with a suitable sulfonyl chloride. For instance, the target compound could be synthesized from precursors like 3,4-dimethoxyphenyl acetone (B3395972) and 4-fluorobenzenesulfonyl chloride under controlled reaction conditions. ontosight.ai The presence of the sulfonyl group is a key feature in many pharmaceutical compounds, influencing their chemical properties and biological interactions. ontosight.ai

Table 2: Example of a Sulfonyl-Based Propanone Analogue

| Compound Name | Molecular Formula | Key Structural Features |

|---|

Preparation of 1,3-Diphenylpropan-1-one Scaffold Analogs

The 1,3-diphenylpropan-1-one scaffold is a saturated version of the more common chalcone framework. The preparation of these analogues from their unsaturated chalcone precursors is a key synthetic transformation. A standard method to achieve this is the selective hydrogenation of the carbon-carbon double bond in the α,β-unsaturated ketone system, while leaving the carbonyl group intact.

This selective reduction can be challenging, as over-reduction to the corresponding alcohol is a common side reaction. To circumvent this, a poisoned catalyst system is often employed. A successful approach utilizes hydrogen gas with a palladium on carbon (Pd/C) catalyst in the presence of diphenyl sulfide (B99878) (Ph₂S). The diphenyl sulfide acts as a catalyst poison, deactivating the catalyst just enough to prevent the reduction of the carbonyl group while allowing for the complete hydrogenation of the olefinic double bond.

This method has been used to convert various methoxylated chalcones into their corresponding 1,3-diphenylpropan-1-one analogues in good to excellent yields. This strategy provides a reliable route to these saturated scaffolds, which can then be used for further derivatization, such as the hydroxylation described in section 2.2.4.

Green Chemistry and Sustainable Synthesis Methodologies

In line with modern synthetic chemistry, the development of environmentally benign and sustainable methods for preparing this compound and its derivatives is of high importance. These approaches focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency.

Application of Mechanochemical Processes

Mechanochemistry, which involves inducing reactions through mechanical force such as grinding, offers a significant green advantage by often eliminating the need for bulk solvents. This technique has been successfully applied to the synthesis of chalcone precursors required for derivatization.

Specifically, the synthesis of 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enone was achieved via a mechanochemical process. mdpi.com The reaction involved grinding a mixture of 3,4-dimethoxyacetophenone and 4-methoxybenzaldehyde with a catalytic amount of solid sodium hydroxide (B78521) in a mortar and pestle for just 10 minutes at room temperature. mdpi.com This solvent-free approach yielded the desired chalcone in a high yield of 83% after simple recrystallization from ethanol (B145695). mdpi.com The main source of waste in this process was the small amount of ethanol used for purification, resulting in a very favorable E-factor (Environmental factor) of 8.4. mdpi.com

Table 3: Mechanochemical Synthesis of a Chalcone Precursor

| Reactants | Catalyst | Conditions | Time | Yield |

|---|

Utilization of Catalytic Protocols with Ionic Organic Solids

Ionic liquids and related organic solids are gaining traction as green catalysts and reaction media, often enabling reactions to proceed under solvent-free conditions. An ionic organic solid, 1,3-bis(carboxymethyl)imidazolium chloride (bcmim-Cl), has been effectively used as a heterogeneous catalyst for the Michael addition of N-heterocycles to chalcones. mdpi.com

This catalyst was employed in the synthesis of 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one from its chalcone precursor. mdpi.com The reaction was carried out by heating a mixture of the chalcone, 1H-1,2,4-triazole, and 10 mol% of the bcmim-Cl catalyst at 80 °C for 24 hours without any additional solvent. mdpi.com The catalyst is believed to facilitate the reaction by forming favorable interactions with the reactants, similar to the formation of eutectic mixtures, thereby promoting the transformation in the absence of a solvent. mdpi.com After the reaction, the solid catalyst can be removed by simple filtration. While the yield was moderate (37%) due to a competing retro-Michael reaction, this protocol highlights a sustainable pathway that avoids volatile organic solvents and utilizes a recyclable catalyst. mdpi.com

Chemical Reactivity and Mechanistic Studies of 1 3,4 Dimethoxyphenyl Propan 1 One Systems

Oxidative Transformation Pathways

The oxidative degradation of 1-(3,4-dimethoxyphenyl)propan-1-one and similar lignin (B12514952) model compounds often proceeds through radical-mediated pathways. nih.gov Lignin peroxidase, an enzyme found in the fungus Phanerochaete chrysosporium, can catalyze the one-electron oxidation of these compounds, leading to the formation of a cation radical. nih.govmdpi.com This reactive intermediate can then undergo various reactions, including hydrolysis or carbon-carbon bond cleavage. nih.gov

In the presence of hydrogen peroxide, lignin peroxidase can catalyze the Cα-Cβ bond cleavage in the side chain of lignin model compounds. nih.gov For instance, the oxidation of 1-(3',4'-dimethoxyphenyl)propene, a related compound, by lignin peroxidase results in the formation of veratraldehyde, demonstrating the enzyme's ability to cleave the propenyl side chain. mdpi.com The proposed mechanism involves the formation of a veratryl alcohol cation radical as an intermediate. mdpi.com

Furthermore, catalytic autoxidation using systems like Co/Mn/Br has been shown to promote carbon-carbon bond cleavage in acetylated lignin oligomers. nrel.gov This process can increase the yield of bioavailable aromatic monomers, such as acetyl vanillic acid and acetyl vanillin, from lignin. nrel.gov

A proposed pathway for the enzymatic degradation of related compounds involves a series of oxidation and hydroxylation steps. For example, the degradation of lignin-derived compounds can be initiated by enzymes like phenylacetate-CoA oxygenase reductase and p-hydroxyphenylacetate 3-hydroxylase. researchgate.net These enzymatic reactions lead to the formation of various intermediates, which are further transformed through subsequent oxidation and cleavage reactions. researchgate.net

Table 1: Key Enzymes and Intermediates in Oxidative Transformation

| Enzyme/Catalyst | Substrate Type | Key Intermediates | Major Products |

| Lignin Peroxidase | Lignin Model Compounds | Cation Radicals, Veratryl Alcohol Cation Radical | Veratraldehyde, Cleavage Products |

| Co/Mn/Br Autoxidation | Acetylated Lignin Oligomers | Radical Intermediates | Acetyl Vanillic Acid, Acetyl Vanillin |

| Phenylacetate-CoA Oxygenase Reductase | Phenylacetic Acid Derivatives | --- | Hydroxylated Intermediates |

Reductive Transformation Pathways

The reduction of the carbonyl group in this compound to a hydroxyl group can be achieved using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. This reaction transforms the ketone into the corresponding alcohol, 1-(3,4-dimethoxyphenyl)propan-1-ol. nih.gov

Catalytic hydrogenation is another important reductive pathway. In reductive catalytic fractionation (RCF) of lignin, intensive hydrogenation under elevated temperature and high-pressure hydrogen gas can lead to the cleavage of ether linkages and the reduction of functional groups. acs.org This process, however, can also result in the loss of valuable chemical functionalities. acs.org

In the context of the phenylpropanoid pathway, the reduction of carboxylic acid functional groups in cinnamic acids yields corresponding aldehydes, which are further reduced to monolignols like coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol. wikipedia.org These reactions are catalyzed by enzymes such as (hydroxy)cinnamoyl CoA reductase (CCR) and (hydroxy)cinnamyl alcohol dehydrogenase (CAD). nih.gov

Nucleophilic and Electrophilic Substitution Reactions

The aromatic ring of this compound is susceptible to electrophilic substitution reactions. libretexts.org The methoxy (B1213986) groups on the ring are activating and ortho-, para-directing, influencing the position of substitution. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. libretexts.org The mechanism involves the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate, known as a benzenium ion, followed by the loss of a proton to restore aromaticity. libretexts.org

Nucleophilic substitution reactions can occur at the side chain. For instance, the synthesis of β-heteroarylated carbonyl compounds can be achieved through the nucleophilic substitution of β-chloro or β-(dialkylammonium) ketones with nitrogen heterocycles. mdpi.com Another approach is the aza-Michael reaction, which involves the conjugate addition of N-heterocycles to α,β-unsaturated ketones derived from this compound. mdpi.com

The methoxy groups on the aromatic ring can also undergo nucleophilic aromatic substitution, allowing for their replacement with other functional groups, although this typically requires harsh reaction conditions.

Carbon-Carbon Bond Cleavage Mechanisms in Related Propenyl Side Chains

The cleavage of carbon-carbon bonds in the propenyl side chains of phenylpropanoid compounds is a crucial step in their degradation and conversion into valuable chemicals. nih.gov In biological systems, enzymes like lignin peroxidase can catalyze the cleavage of the Cα-Cβ bond in the side chain of lignin model compounds. nih.gov This reaction is often initiated by a one-electron oxidation of the aromatic ring, leading to the formation of a cation radical intermediate that subsequently undergoes C-C bond fragmentation. nih.govmdpi.com

A reverse biosynthesis strategy has been proposed for lignin degradation, where photoredox deoxygenative radical formation at the α-position of a β-O-4 linkage triggers β-scission of the adjacent C-O bond, leading to the cleavage of the linkage. acs.orgnih.gov

In industrial processes like naphtha hydrocracking, the aromatic carbon skeleton of benzene (B151609) can be transformed through C-C bond cleavage and rearrangement on the surfaces of solid catalysts at high temperatures. nih.gov Additionally, certain transition metal complexes have been shown to selectively cleave C-C bonds under specific conditions, such as the relief of ring strain or chelation-assisted cyclometallation. nih.gov

Catalytic autoxidation methods, such as those using Co/Mn/Br systems, have demonstrated the ability to cleave C-C bonds in acetylated lignin oligomers, leading to the formation of smaller aromatic compounds. nrel.gov

Rearrangement Reactions in Epoxide Analogues

Epoxides derived from propenylphenyl compounds, such as those related to this compound, can undergo various rearrangement reactions. lumenlearning.com The high reactivity of epoxides is due to the significant ring strain in the three-membered ring, which is relieved upon ring-opening. lumenlearning.com

Acid-catalyzed ring-opening of epoxides is a common reaction. researchgate.net The mechanism involves the protonation of the epoxide oxygen, followed by nucleophilic attack on one of the electrophilic carbons. lumenlearning.com The regioselectivity of the attack depends on the substitution pattern of the epoxide and the reaction conditions. In acidic media, the reaction often proceeds with Sₙ1-like character, with the nucleophile attacking the more substituted carbon where positive charge is better stabilized. lumenlearning.com

Base-catalyzed ring-opening, on the other hand, typically follows an Sₙ2 mechanism, with the nucleophile attacking the less sterically hindered carbon. lumenlearning.com

Rearrangements like the pinacol (B44631) and semipinacol rearrangements are also possible for diol structures that can be formed from epoxides. libretexts.org The dienone-phenol rearrangement is another relevant transformation where a 4,4-disubstituted cyclohexadienone can rearrange to a stable 3,4-disubstituted phenol (B47542) in the presence of acid. wikipedia.org

Elucidation of Intermediate Formation and Decomposition Kinetics

Understanding the formation and decomposition of intermediates is key to deciphering the reaction mechanisms of this compound and its analogues. Kinetic studies of the acid-catalyzed degradation of lignin model compounds have been conducted to elucidate reaction pathways. osti.gov For example, the acidolysis of β-O-4 model compounds was found to produce phenol and aldehydes as major products, and the kinetics of potential intermediates like epoxides were studied to confirm proposed mechanisms. osti.gov

Electron spin resonance (ESR) spectroscopy is a powerful technique for monitoring the formation of radical intermediates during the degradation of lignin model compounds. nih.gov This method allows for the direct observation of cation radicals and other radical species formed during enzymatic oxidation. nih.gov

Computational studies, such as quantum mechanical calculations, have been employed to elucidate the mechanisms of lignin deconstruction. osti.gov These studies can help to identify transition states and calculate the energetics of different reaction pathways. osti.gov For instance, the reaction mechanism of veratraldehyde formation from 1-(3',4'-dimethoxyphenyl)propene catalyzed by lignin peroxidase has been investigated using computational methods, which helped to characterize the intermediates and transition states involved in the C-C cleavage reaction. mdpi.com

Table 2: Investigated Compounds and their Roles as Intermediates

| Compound | Role in Mechanistic Studies |

| Veratraldehyde | Product of oxidative C-C cleavage of propenyl side chains. mdpi.com |

| 1-(3,4-dimethoxyphenyl)propan-2-one | Intermediate in a proposed bio-catalytic pathway. mdpi.com |

| 1-(3,4-dimethoxyphenyl)-1-hydroperoxypropan-2-one | Peroxyl intermediate in an oxidative degradation pathway. mdpi.com |

| Epoxystyrene | Studied as a potential intermediate in the acid degradation of lignin model compounds. osti.gov |

| 1-phenyl-1,2-ethanediol | An intermediate in the degradation of some lignin model compounds. nih.govosti.gov |

Biological and Pharmacological Investigations of 1 3,4 Dimethoxyphenyl Propan 1 One and Its Derivatives

Enzyme Inhibitory Activities

Derivatives based on the 1-(3,4-dimethoxyphenyl)propan-1-one structure have been shown to inhibit several key enzymes implicated in pathological processes. These activities are often attributed to specific structural modifications that enhance the binding affinity and selectivity of the compounds for their respective enzyme targets.

Cyclooxygenase-2 (COX-2) Inhibitory Potency of Sulfonyl Derivatives

The cyclooxygenase (COX) enzyme has two primary isoforms, COX-1 and COX-2, both of which are central to the inflammatory pathway through the metabolism of arachidonic acid into prostaglandins. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is elevated during inflammation. dovepress.com Consequently, selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects.

The incorporation of sulfonamide (–SO2NH2) or methylsulfonyl (–SO2Me) groups onto aryl rings is a well-established strategy for achieving COX-2 selectivity. nih.gov This is because the active site of COX-2 possesses a secondary pocket that can accommodate these bulkier groups, a feature absent in the COX-1 active site. nih.govresearchgate.net

Research into derivatives of the structurally related chalcones (1,3-diphenyl-2-propen-1-ones) has demonstrated the effectiveness of this approach. A series of (E)-1,3-diphenylprop-2-en-1-ones featuring a methanesulfonamido (MeSO2NH) group at the para-position of the C-1 phenyl ring were synthesized and evaluated for their COX inhibitory activity. One such derivative, (E)-1-(4-methanesulfonamidophenyl)-3-(4-methylphenyl)prop-2-en-1-one, was identified as a selective COX-2 inhibitor with an IC50 value of 1.0 μM and a selectivity index greater than 100. nih.gov Molecular modeling studies confirmed that the p-MeSO2NH substituent fits into the secondary pocket of the COX-2 active site, interacting with key amino acid residues like His90 and Arg513. nih.gov

Similarly, another study focused on 1,3-diphenyl-3-(phenylamino)propan-1-ones bearing a methylsulfonyl pharmacophore. These compounds also exhibited selective COX-2 inhibition, with IC50 values in the potent 0.20-0.35 μM range. researchgate.net Docking studies showed that the SO2Me group was inserted into the COX-2 secondary pocket, mimicking the binding of known selective inhibitors. researchgate.net These findings underscore that the 1,3-diphenylpropane (B92013) scaffold, when functionalized with appropriate sulfonyl-containing groups, serves as a viable framework for designing potent and selective COX-2 inhibitors. nih.govnih.gov

COX-2 Inhibitory Activity of Chalcone (B49325) Sulfonyl Derivatives

| Compound | COX-2 IC50 (μM) | COX-1 IC50 (μM) | Selectivity Index (SI) for COX-2 | Reference |

|---|---|---|---|---|

| (E)-1-(4-methanesulfonamidophenyl)-3-(4-methylphenyl)prop-2-en-1-one | 1.0 | >100 | >100 | nih.gov |

| (E)-1-(4-azidophenyl)-3-(4-methylphenyl)prop-2-en-1-one | 0.3 | 22.2 | 60 | nih.gov |

| 1-(4-fluorophenyl)-3-(4-methanesulfonylphenyl)prop-2-yn-1-one | 0.1 | 30.0 | 300 | nih.gov |

| Acyclic chalcone-based derivatives (general range) | 0.18 - 0.34 | N/A | Moderate | nih.gov |

Tyrosinase Inhibition by Diarylalkane Analogues and Associated Mechanisms

Tyrosinase is a copper-containing enzyme that plays a critical role in melanogenesis, the process of melanin (B1238610) pigment production. nih.gov Overactivity of this enzyme can lead to hyperpigmentation disorders. As a result, the discovery of tyrosinase inhibitors is of great interest in dermatology and cosmetics. mdpi.com Diarylalkanes and their analogues, which share the core structure of this compound, have emerged as a potent class of tyrosinase inhibitors.

Investigations into the chemical constituents of Semecarpus caudata led to the isolation of two new diarylalkanoids, semedienone and semetrienone, which demonstrated exceptionally strong tyrosinase inhibitory activity with IC50 values of 0.033 μM and 0.11 μM, respectively. nih.gov Semedienone's potency was noted to be approximately 1300 times greater than that of kojic acid, a well-known tyrosinase inhibitor. nih.gov Molecular docking studies suggested that these compounds interact effectively with the peroxide group and key amino acid residues within the oxy-tyrosinase active site. nih.gov

The mechanism of inhibition for many of these compounds is competitive, meaning they bind to the enzyme's active site and prevent the natural substrate (like L-tyrosine) from binding. nih.govmdpi.com The structural features of the diarylalkane scaffold, particularly the presence and positioning of hydroxyl groups on the phenyl rings, are crucial for this inhibitory activity. For instance, a 4-resorcinol moiety in the chalcone skeleton is considered key for potent inhibition. mdpi.com Some isoflavone (B191592) derivatives with hydroxyl groups at specific positions (e.g., 7,3',4'-trihydroxyisoflavone) show strong inhibition, while others show very little, highlighting the importance of the substitution pattern for enzyme binding. nih.gov

Tyrosinase Inhibitory Activity of Diarylalkane Analogues

| Compound | Tyrosinase IC50 (μM) | Reference |

|---|---|---|

| Semedienone | 0.033 | nih.gov |

| Semetrienone | 0.11 | nih.gov |

| Compound 4 (from S. caudata) | 2.35 | nih.gov |

| 7,3',4'-Trihydroxyisoflavone | 5.23 | nih.gov |

| 6,7,4'-Trihydroxyisoflavone | 9.2 | nih.gov |

| 7,8,4'-Trihydroxyisoflavone | 11.21 | nih.gov |

Modulation of Nitric Oxide Synthase (nNOS/eNOS) Expression and Function

Nitric oxide (NO) is a critical signaling molecule produced by three isoforms of nitric oxide synthase (NOS): neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). While eNOS-derived NO is crucial for vasodilation and maintaining vascular health, nNOS plays a key role in neurotransmission. The dysregulation of NOS activity is implicated in various diseases.

A synthesized isoquinoline (B145761) precursor, 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide (IQP), which is derived from the this compound backbone, was investigated for its effect on NOS expression and function. mdpi.combohrium.com The study, conducted on isolated rat gastric smooth muscle, aimed to clarify the relationship between IQP and neurotransmitters, as well as its impact on NO synthesis. mdpi.com

The results showed that IQP is involved in regulating intestinal neurons that express nNOS. mdpi.com Immunohistochemical analysis revealed that the combination of serotonin (B10506) (5-HT) and IQP significantly increased the density and intensity of nNOS-positive cells in both the myenteric plexus and smooth muscle cells. mdpi.comresearchgate.net This suggests that IQP affects the function of the nNOS/NO system, likely influencing the spontaneous contractile activity of gastric smooth muscle through this mechanism. mdpi.com While the primary effect was observed on nNOS, the study contributes to understanding how derivatives of this scaffold can modulate the complex NO signaling pathway. mdpi.combohrium.comnih.gov

Receptor Modulatory Effects

Beyond enzyme inhibition, derivatives of this compound have been found to modulate the function of important receptors in the nervous system, demonstrating their potential to influence neuronal signaling and related physiological processes.

Allosteric Modulation of Alpha-7 Nicotinic Acetylcholine (B1216132) Receptors (α7 nAChR) by 1,3-Diphenylpropan-1-one Derivatives

The alpha-7 nicotinic acetylcholine receptor (α7 nAChR) is a ligand-gated ion channel widely expressed in the nervous system and is a key target for therapeutic intervention in cognitive disorders, neuroinflammation, and pain. csic.es Allosteric modulators, which bind to a site on the receptor distinct from the primary (orthosteric) binding site of acetylcholine (ACh), can either enhance (Positive Allosteric Modulators, PAMs) or inhibit (Negative Allosteric Modulators, NAMs) the receptor's response to its agonist.

A series of 1,3-diphenylpropan-1-one derivatives were synthesized and evaluated for their modulatory activity at α7 nAChRs. tandfonline.comnih.gov This research revealed a fascinating structure-activity relationship where the nature of the substituent on the phenyl rings dictated the direction of modulation. csic.estandfonline.com

Methoxy (B1213986) (OMe)-substituted derivatives were found to act as Negative Allosteric Modulators (NAMs) , inhibiting the activation of α7 nAChRs by acetylcholine. csic.esresearchgate.net

Hydroxy (OH)-substituted derivatives generally behaved as Type I Positive Allosteric Modulators (PAMs) , potentiating the currents evoked by ACh. csic.estandfonline.com

Among the PAMs, two compounds stood out for their efficacy and potency. tandfonline.comnih.gov Compound 7 and Compound 31 were the most effective PAMs, producing a 989% and 666% enhancement of ACh-induced currents, respectively. tandfonline.comresearchgate.net They also demonstrated high potency, with EC50 values of 12.9 μM and 6.85 μM, respectively. csic.estandfonline.com Further investigation showed that Compound 31 was selective for α7 nAChRs over other neuronal nAChR subtypes and exhibited antinociceptive effects in an inflammatory pain model, linking its receptor modulation activity to a therapeutic outcome. nih.govtandfonline.com

Allosteric Modulation of α7 nAChR by 1,3-Diphenylpropan-1-one Derivatives

| Compound | Modulation Type | Efficacy (% Enhancement of ACh Current) | Potency (EC50, μM) | Reference |

|---|---|---|---|---|

| Compound 7 | PAM | 989% | 12.9 | tandfonline.comtandfonline.com |

| Compound 31 | PAM | 666% | 6.85 | csic.esnih.gov |

| General Methoxy (OMe) Derivatives | NAM | Inhibitory | N/A | csic.esresearchgate.net |

| General Hydroxy (OH) Derivatives | PAM | Potentiating | N/A | csic.esresearchgate.net |

Anti-Inflammatory Efficacy of Derivatives

The anti-inflammatory properties of 1,3-diphenyl-2-propen-1-one (chalcone) derivatives are well-documented and arise from their ability to modulate multiple targets within the inflammatory cascade. nih.gov These compounds can influence the production of inflammatory mediators, the activity of immune cells, and key signaling pathways.

The anti-inflammatory effects are often linked to the inhibition of enzymes like COX-2 and the subsequent reduction in pro-inflammatory prostaglandins. dovepress.comresearchgate.net Furthermore, chalcone derivatives have been reported to suppress the synthesis of nitric oxide (NO) by inhibiting the expression of inducible nitric oxide synthase (iNOS). researchgate.netresearchgate.net

The receptor modulatory effects of these derivatives also contribute significantly to their anti-inflammatory profile. The activation of α7 nAChRs is known to trigger the "cholinergic anti-inflammatory pathway," a neural mechanism that inhibits cytokine production. csic.es The demonstrated ability of hydroxyl-substituted 1,3-diphenylpropan-1-one derivatives to act as PAMs at α7 nAChRs provides a direct link between this chemical class and this anti-inflammatory pathway. csic.esnih.gov The antinociceptive effects observed for Compound 31 in a model of inflammatory pain further support this connection. tandfonline.com

Antioxidant Properties and Radical Scavenging Capabilities

Research has indicated that derivatives of this compound possess notable antioxidant properties. Certain synthesized 1,3-disubstituted 3,4-dihydroisoquinolines, derived from 1-(3,4-dimethoxyphenyl)propan-2-amine, have demonstrated significant DPPH radical scavenging activity, with one compound showing efficacy comparable to the standard antioxidant, rutin (B1680289). mdpi.com The antioxidant potential of these compounds is often attributed to their ability to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it. This activity is crucial in combating oxidative stress, a condition linked to various diseases.

Further studies on related structures, such as 3-(3,4-Dimethoxyphenyl)-1-(3-hydroxyphenyl)propan-1-one, have also highlighted their capacity to scavenge free radicals. The presence of methoxy and hydroxy groups on the phenyl ring is believed to contribute significantly to this antioxidant effect. Investigations into new ((5-(2,4- and 3,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)aceto(propano-, butano-, benzo)nitriles have also been conducted to evaluate their antioxidant activity using in vitro methods. pensoft.net

The following table summarizes the antioxidant activity of selected derivatives:

| Compound/Derivative | Antioxidant Activity Assay | Observations | Reference |

| 1,3-disubstituted 3,4-dihydroisoquinolines | DPPH radical scavenging | Significant activity, comparable to rutin for one derivative. | mdpi.com |

| 3-(3,4-Dimethoxyphenyl)-1-(3-hydroxyphenyl)propan-1-one | Free radical scavenging | Studied for its ability to scavenge free radicals. | |

| ((5-(3,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)aceto(propano-, butano-, benzo)nitriles | Non-enzymatic initiation of BOD with iron (II) salts | Evaluated for in vitro antioxidant activity. | pensoft.net |

Antimicrobial and Antiviral Potentials of Analogues

Analogues of this compound have been a subject of interest in the search for new antimicrobial and antiviral agents. The isoquinoline ring system, which can be synthesized from precursors like this compound, is found in numerous alkaloids with a wide range of biological activities, including antimicrobial, antifungal, and antiviral properties. mdpi.com

For instance, this compound itself has been isolated from Trigonostemon xyphophylloides, a plant used in folk medicine to treat diseases caused by viruses and fungi. nih.gov This suggests a potential inherent antimicrobial activity in the parent compound.

Furthermore, the synthesis of derivatives such as 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one is being explored due to its relation to known herbicidal, fungicidal, and bactericidal products. mdpi.com The 1,3,4-oxadiazole (B1194373) ring, another heterocyclic system that can be incorporated into derivatives, is present in compounds with documented antibacterial, antitubercular, antifungal, antiprotozoal, and antiviral activities. mdpi.com Similarly, polyfluoroflavones containing a 2-(3,4-dimethoxyphenyl) group have been synthesized and evaluated for their antiviral activity against influenza A (H1N1) and Coxsackie B3 viruses, with one derivative showing promising results. nih.gov

The following table provides examples of antimicrobial and antiviral investigations:

| Compound/Analogue | Type of Activity | Target Organism/Virus | Key Findings | Reference |

| Isoquinoline Analogues | Antimicrobial, Antifungal, Antiviral | Various | The isoquinoline ring is a known pharmacophore with broad-spectrum activity. | mdpi.com |

| This compound | Antiviral, Antifungal | Not specified | Isolated from a plant used in traditional medicine for viral and fungal infections. | nih.gov |

| 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one | Herbicidal, Fungicidal, Bactericidal | Not specified | Potential bioactivity due to structural relation to known antimicrobial agents. | mdpi.com |

| 1,3,4-Oxadiazole Derivatives | Antibacterial, Antifungal, Antiviral | Various | The 1,3,4-oxadiazole ring is a key component of many antimicrobial drugs. | mdpi.com |

| 2-(3,4-dimethoxyphenyl)-5,6,8-trifluoro-7-(1H-imidazol-1-yl)-4H-chromene-4-one | Antiviral | Influenza A (H1N1), Coxsackie B3 | Showed the most promising antiviral properties among the synthesized compounds. | nih.gov |

Smooth Muscle Relaxant Activities of Isoquinoline Precursors

Derivatives of this compound, particularly 1,3-disubstituted 3,4-dihydroisoquinolines, have been investigated for their potential as smooth muscle relaxants. mdpi.com These compounds are structurally similar to known antispasmodics like papaverine (B1678415) and mebeverine. mdpi.com In silico simulations have predicted smooth muscle relaxant activity for these newly synthesized compounds, and subsequent in vitro studies have confirmed these predictions. mdpi.com

The research in this area is driven by the need for novel therapeutic strategies to manage conditions characterized by smooth muscle contractile failure, such as irritable bowel syndrome (IBS). mdpi.com The hydroalcoholic extract of Amburana cearensis, which contains coumarins and a flavonoid fraction, has also demonstrated smooth muscle relaxant properties, further highlighting the potential of natural product-derived scaffolds. nih.gov

Influence on Cognitive Functions in Preclinical Models

The influence of this compound derivatives on cognitive functions has been a subject of recent investigation. Specifically, 1-(3,4-dimethoxyphenyl)propan-2-amides and 3-methyl-1-phenylbutan-2-amides have been synthesized and evaluated for their effects on cognitive functions in preclinical models. mdpi.com The ability of these compounds to cross the blood-brain barrier is a critical parameter in their potential development as therapeutic agents for neurological disorders. mdpi.com

Antineoplastic and Chemopreventive Activities

The isoquinoline ring, a core structure accessible from this compound precursors, is present in compounds exhibiting antitumor activity. mdpi.com This has prompted investigations into the antineoplastic potential of related derivatives.

Chalcone analogues, which can be synthesized from this compound, have been identified as potential anti-inflammatory agents through the regulation of NF-κB and JNK activation. nih.gov Chronic inflammation is a known risk factor for cancer development, suggesting a possible chemopreventive role for these compounds. Additionally, some studies suggest that compounds like 3-(3,4-Dimethoxyphenyl)-1-(3-hydroxyphenyl)propan-1-one are being researched as potential anti-cancer agents due to their ability to induce apoptosis and regulate the cell cycle.

Hemostatic and Antithrombotic Properties of Structurally Related Compounds

While direct studies on the hemostatic and antithrombotic properties of this compound are limited, research on structurally related compounds provides some insights. The isoquinoline ring system, for example, is found in compounds with antiplatelet activity. mdpi.com This suggests that derivatives of this compound incorporating this scaffold could potentially modulate platelet aggregation and thrombosis.

Cardioprotective Effects on Myocardial Cells

The potential cardioprotective effects of compounds structurally related to this compound are an emerging area of research. For instance, a study on 1-(2,6-dimethylphenoxy)-2-(3,4-dimethoxyphenylethylamino) propane (B168953) hydrochloride (DDPH) demonstrated a protective effect on myocardial ischemia-reperfusion injury in rats. nih.gov The proposed mechanism involves blocking calcium channels and inhibiting the formation of oxygen free radicals, thereby reducing lipid peroxidation. nih.gov

Another study on 1-(3,6-Dibromo-carbazol-9-yl)-3-phenylamino-propan-2-ol (P7C3) showed cardioprotective effects in diabetic hearts through the activation of nicotinamide (B372718) phosphoribosyltransferase (Nampt). nih.gov This activation helps in rescuing the NADH/NAD+ ratio and improving cardiac function. nih.gov Furthermore, research on thymoquinone, another natural product, has shown its potential to inhibit cardiac fibrosis, a key pathological process in many heart diseases. phcogj.com

The following table summarizes key findings on the cardioprotective effects of related compounds:

| Compound | Model | Key Findings | Proposed Mechanism | Reference |

| 1-(2,6-dimethylphenoxy)-2-(3,4-dimethoxyphenylethylamino) propane hydrochloride (DDPH) | Rat model of myocardial ischemia-reperfusion injury | Diminished myocardial infarction size, reduced release of cardiac enzymes, protected antioxidant enzyme activities. | Blocking calcium channels and inhibiting oxygen free radical formation. | nih.gov |

| 1-(3,6-Dibromo-carbazol-9-yl)-3-phenylamino-propan-2-ol (P7C3) | Diabetic mouse hearts | Improved cardiac function, increased Nampt and SIRT1 activity, rescued NADH/NAD+ ratio. | Activation of Nampt. | nih.gov |

| Thymoquinone | Rat model of LPS-induced cardiac fibrosis | Reduced fibrosis area, lowered levels of IL-6 and cTnT. | Antioxidant and anti-inflammatory properties. | phcogj.com |

Structure Activity Relationship Sar and Structural Biology of 1 3,4 Dimethoxyphenyl Propan 1 One Derivatives

Impact of Aromatic Substitution Patterns on Biological Response

The substitution pattern on the aromatic rings of 1-(3,4-dimethoxyphenyl)propan-1-one and its analogues is a critical determinant of their biological response. The number, position, and electronic nature of substituents can profoundly alter the molecule's interaction with biological targets, thereby affecting its efficacy and potential side effects.

Research into phenolic acids, which share structural motifs with derivatives of this compound, demonstrates that the number and position of methoxyl (-OCH3) and phenolic hydroxyl (-OH) groups significantly influence antioxidant activity. nih.gov Generally, an increase in the number of these groups enhances antioxidant capacity. nih.govresearchgate.net For instance, studies on phenolic acids have shown a higher antioxidant activity for compounds with more methoxyl groups. nih.gov However, the relationship is not always linear. In some inhibitor series, the addition of an extra methoxy (B1213986) group to the aromatic ring has led to a significant decrease in inhibitory potency against specific protein-protein interactions. nih.gov

Increased Lipophilicity: Each additional phenyl ring can significantly raise the calculated logP, potentially impacting solubility and other properties. psu.edu

Higher Cytochrome P450 (CYP) Inhibition: A statistically significant trend shows increased inhibition of CYP isoenzymes, such as CYP3A4, as the aromatic ring count rises. This can lead to a higher risk of drug-drug interactions. psu.edu

hERG Inhibition: Activity against the hERG channel, which can indicate cardiac risk, tends to increase with the number of aromatic rings up to three or four, after which it may plateau or decrease, possibly due to solubility limitations or steric hindrance. psu.edu

These findings underscore the delicate balance required when modifying aromatic substitution patterns to optimize biological activity while maintaining favorable drug-like properties.

| Aromatic Ring Count | General Impact on Aqueous Solubility | General Impact on Lipophilicity (c log P) | Observed Trend for CYP3A4 Inhibition | Observed Trend for hERG Inhibition |

|---|---|---|---|---|

| Low (1-2) | Generally Higher | Generally Lower | Lower | Lower |

| Medium (3) | Decreasing | Increasing | Increasing | Peak Inhibition Often Observed |

| High (≥4) | Generally Lower | Generally Higher | Higher | Variable (may decrease due to solubility/sterics) |

Role of Hydroxyl and Diol Moieties in Oxidative Stress Mitigation

Phenolic compounds, including derivatives of this compound that have been demethylated to reveal hydroxyl (-OH) groups, are recognized for their antioxidant properties. ontosight.ai The capacity of these molecules to mitigate oxidative stress is fundamentally tied to the presence and arrangement of these hydroxyl moieties.

The primary mechanism of antioxidant action for phenols is the direct neutralization of free radicals via hydrogen atom transfer (HAT) or single-electron transfer (SET). mdpi.com The number and position of phenolic hydroxyls are directly correlated with this free radical scavenging ability. researchgate.net Studies have consistently shown that antioxidant activity is often proportional to the number of hydroxyl groups on the benzene (B151609) ring. researchgate.net For example, dihydroxy phenolic acids generally exhibit greater antioxidant activity than their monohydroxy counterparts. nih.gov

The relative positioning of hydroxyl groups is also crucial. The presence of two nearby hydroxyl groups (a catechol or diol moiety) can influence antioxidant activity in complex ways. mdpi.com While often enhancing radical scavenging, the formation of intramolecular hydrogen bonds between adjacent hydroxyls can sometimes decrease reactivity by stabilizing the parent molecule, making the donation of a hydrogen atom energetically less favorable. mdpi.com Despite this complexity, the incorporation of hydroxyl and particularly diol functionalities is a key strategy for designing derivatives with potent antioxidant effects to combat oxidative stress. researchgate.net

| Structural Feature | General Effect on Radical Scavenging | Underlying Mechanism | Reference |

|---|---|---|---|

| Increased number of -OH groups | Increases activity | Provides more sites for hydrogen atom donation to neutralize free radicals. | researchgate.net |

| Presence of a diol (catechol) moiety | Generally enhances activity | Can stabilize the resulting phenoxyl radical after hydrogen donation. | mdpi.com |

| Intramolecular H-bonding between adjacent -OH | Can increase or decrease activity | Stabilizes the parent molecule, which can make H-atom donation less favorable. | mdpi.com |

Significance of Sulfonyl Pharmacophores in Enzyme Active Site Interactions

The incorporation of a sulfonyl (-SO2-) or sulfonamide (-SO2NH-) group into the structure of this compound derivatives can introduce potent and specific interactions with enzyme active sites. This functional group is a key pharmacophore in medicinal chemistry due to its unique chemical properties. nih.gov

The sulfonyl group is a strong hydrogen bond acceptor and can form critical hydrogen bonding interactions with amino acid residues (such as Asp, Glu, and His) within a biological target's active site. nih.govresearchgate.net These interactions help to anchor the inhibitor molecule in a specific orientation, enhancing binding affinity and inhibitory potency. researchgate.netnih.gov Molecular docking studies on various sulfonyl-containing compounds have repeatedly validated the formation of hydrogen bonds with key active site residues. researchgate.net

Furthermore, the sulfonamide moiety has a propensity to engage in electrostatic and other noncovalent interactions that contribute to favorable alignment within a protein pocket, leading to increased ligand-receptor stability. nih.gov Sulfonamides and sulfones have been successfully utilized as inhibitors for a wide array of enzymes, including those involved in glucose metabolism and insulin (B600854) signaling pathways. nih.gov The tetrahedral geometry of the sulfonamide group, when it binds to metal ions like Zn2+ in the active site of enzymes like carbonic anhydrase, provides a strong and specific interaction that is crucial for inhibition. nih.gov

Influence of Heterocyclic Moiety Incorporation on Target Binding Specificity

Nitrogen-containing heterocycles, such as triazole or pyrrole, are particularly valuable. mdpi.comnih.gov The nitrogen atoms can act as hydrogen bond acceptors or donors, facilitating strong and specific interactions with the biological target that may not be possible with a simple phenyl ring. mdpi.com This ability to form hydrogen bonds is a key reason why nitrogen-containing heteroarenes are considered "privileged structures" in drug design. mdpi.com For example, β-azolyl ketones, which feature a triazole ring, have been investigated for various biological activities, attributed to the structural characteristics of the triazole that ease binding with target molecules. mdpi.com

The choice of heterocycle is critical. Different rings, such as furan (B31954), thiophene (B33073), or pyridine, can be used to fine-tune the molecule's properties. nih.govuece.br The introduction of a heterocyclic ring can enhance biological activity by:

Introducing novel hydrogen bonding patterns.

Improving binding affinity through specific polar interactions.

Modifying pharmacokinetic properties.

Studies on chalcones, which are structurally related α,β-unsaturated ketones, have shown that incorporating heterocyclic rings like furan or thiophene can lead to promising biological effects, including anti-inflammatory and hypoglycemic activity. uece.br

Stereochemical Considerations in Biological Activity and Enantiomeric Purity

When modifications to the propane (B168953) chain of this compound create a chiral center, stereochemistry becomes a paramount consideration. The three-dimensional arrangement of atoms can lead to the existence of enantiomers—non-superimposable mirror images of the same molecule. It is a well-established principle in pharmacology that enantiomers can exhibit widely different biological activities, both quantitatively and qualitatively. nih.gov

One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects. Therefore, the enantiomeric purity , or enantiomeric excess (e.e.), of a chiral drug is a critical factor for ensuring its safety and efficacy. wisdomlib.orgmasterorganicchemistry.com The pharmacological effects of a racemic mixture (a 1:1 mixture of both enantiomers) can be misleading, as the observed activity is a composite of the actions of both enantiomers. nih.gov

The certainty of potency ratios determined for chiral drugs is critically dependent on their enantiomeric purity. nih.gov Even small amounts of a highly potent enantiomer can lead to a significant overestimation of the activity of the less active isomer. nih.gov Consequently, stereospecific synthesis or chiral separation techniques are often necessary to isolate the desired enantiomer and fully characterize its biological profile. nih.govlibretexts.org

| Term | Definition | Significance in Drug Development | Reference |

|---|---|---|---|

| Enantiomers | A pair of molecules that are non-superimposable mirror images of each other. | Can have vastly different pharmacological and toxicological profiles. | nih.gov |

| Racemic Mixture | An equimolar (1:1) mixture of two enantiomers. | Its biological activity is a combination of both enantiomers' effects. | nih.gov |

| Enantiomeric Purity / Excess (e.e.) | A measure of the proportion of one enantiomer in a mixture, expressed as a percentage. | Crucial for ensuring the safety, efficacy, and consistency of a chiral drug. | wisdomlib.orgmasterorganicchemistry.com |

Correlation of Structural Features with Pharmacokinetic Properties (e.g., Solubility, Permeability)

The pharmacokinetic profile of a drug, which includes its absorption, distribution, metabolism, and excretion (ADME), is heavily influenced by its physicochemical properties. For derivatives of this compound, key structural features dictate their solubility and permeability, which are crucial for oral bioavailability.

Solubility is the ability of a compound to dissolve in a solvent, such as the aqueous environment of the gastrointestinal tract. It is influenced by factors like polarity and the ability to form hydrogen bonds with water. Generally, increasing polarity (e.g., by adding hydroxyl groups) enhances aqueous solubility. However, high lipophilicity, often associated with multiple aromatic rings, tends to decrease it. psu.edunih.gov

Permeability is the ability of a compound to pass through biological membranes, such as the intestinal wall. This process is largely governed by a balance between solubility and lipophilicity. researchgate.net

Lipophilicity (LogP/LogD): A compound must have sufficient lipophilicity to partition into the lipid bilayer of cell membranes. However, excessive lipophilicity can lead to poor aqueous solubility and entrapment within the membrane. researchgate.net

Polar Surface Area (PSA): This metric quantifies the surface area of a molecule contributed by polar atoms (primarily oxygen and nitrogen). High PSA is associated with poor permeability because it increases the energy required for the molecule to desolvate and enter the lipophilic membrane interior. unito.it

Conformational Flexibility: Molecules that can change their conformation, so-called "molecular chameleons," can present a less polar surface when crossing a membrane and a more polar surface in an aqueous environment. This dynamic behavior can enable a compound to have both good permeability and good aqueous solubility, a highly desirable trait. unito.it

There is often a complex solubility-permeability interplay . nih.gov For instance, formulation strategies using agents like cyclodextrins can increase the apparent aqueous solubility of a poorly soluble drug, but by complexing the drug, they may reduce the concentration of free drug available for membrane permeation, thereby decreasing its apparent permeability. nih.gov

Computational Chemistry and Molecular Modeling of 1 3,4 Dimethoxyphenyl Propan 1 One Systems

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been effectively applied to understand the intricate reaction mechanisms involving structures related to 1-(3,4-Dimethoxyphenyl)propan-1-one.

A notable application of DFT is in the study of the formation of veratraldehyde (VAD) from 1-(3′,4′-dimethoxyphenyl) propene (DMPP), a reaction catalyzed by the enzyme Lignin (B12514952) peroxidase (LiP). mdpi.comnih.gov Computational studies have been performed to gain insight into the non-enzymatic steps of this transformation. mdpi.comnih.gov Researchers have employed the Minnesota Global Hybrid functional M06-2X with a 6-31++G(d,p) basis set to model the reaction pathway. mdpi.comnih.gov

Table 1: DFT Study Parameters for a Related Reaction Mechanism

| Parameter | Specification |

|---|---|

| Computational Method | Density Functional Theory (DFT) |

| Functional | M06-2X |

| Basis Set | 6-31++G(d,p) |

| Reaction Studied | Veratraldehyde (VAD) formation from 1-(3′,4′-dimethoxyphenyl) propene (DMPP) |

| Key Reaction Steps | Radical species formation, bond transformation, water/oxygen addition, atom reordering, deacetylation. mdpi.comnih.gov |

Kinetic Characterization Using Reaction Force and Reaction Force Constant Analyses

To further dissect reaction mechanisms, kinetic characterization using concepts of reaction force and reaction force constant provides a deeper understanding of the processes occurring at transition states. This framework has been applied in conjunction with DFT to analyze the VAD formation from DMPP. mdpi.comnih.gov

The reaction force is defined as the negative derivative of the potential energy with respect to the reaction coordinate, indicating the resistance of the system to changes along the reaction path. The reaction force constant is the second derivative, which helps to characterize the nature of the stationary points along the pathway.

In the analysis of the DMPP to VAD conversion, this method was proposed to kinetically characterize the multi-step reaction. mdpi.comnih.gov The study identified four transition states, one of which was endothermic and three were exothermic. mdpi.com This mixed energetic profile aligns with experimental observations that require incubation and a temperature of 30 °C for the reaction to proceed efficiently. mdpi.com By analyzing the reaction force and its constant, researchers can pinpoint the specific electronic and structural events, such as bond forming/breaking and electronic reorganization, that govern the kinetics of each step. mdpi.com

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein or enzyme. researchgate.net

For instance, molecular docking studies were conducted on an asymmetrical curcumin (B1669340) analogue, 1-(3,4-dimethoxy-phenyl)-5-(4-hydroxy-3-methoxy-phenyl)-penta-1,4-dien-3-one, which shares structural motifs with the subject compound. researchgate.net These simulations aimed to understand its potential anti-inflammatory activity by examining its interaction with the cyclooxygenase (COX) enzyme active site (specifically, the 6COX structure). researchgate.net The docking results suggested that the compound could exert its anti-inflammatory effect through the inhibition of cyclooxygenase. researchgate.net Such studies are crucial for identifying potential drug candidates and understanding their mechanism of action at a molecular level before undertaking extensive experimental synthesis and testing. nih.govopenmedicinalchemistryjournal.com

In Silico Prediction of Pharmacological Activities (e.g., Smooth Muscle Relaxation)

Computational, or in silico, methods are increasingly used to predict the pharmacological activities of novel compounds. This approach was utilized to investigate a derivative of this compound for its potential effects on smooth muscle activity.

A study focused on 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide (IQP), a molecule with structural similarities to papaverine (B1678415), a known smooth muscle relaxant. nih.govresearchgate.net The research aimed to examine how IQP might affect the muscle tone and bioelectrical and contractile activities of isolated stomach smooth muscles. nih.govresearchgate.net

The results indicated that IQP causes muscle relaxation. nih.govresearchgate.net The proposed mechanisms for this effect, based on the experimental data, include:

Blocked Ca²⁺ Influx : IQP appears to block potential-dependent membrane Ca²⁺ channels, leading to lower intracellular calcium levels. This was supported by changes observed in the frequency and amplitude of spike-potentials. nih.govresearchgate.net

Activation of a cAMP-dependent Signal Cascade : The relaxing effect of IQP was significantly diminished in the presence of an inhibitor of protein kinase A (PKA), suggesting the involvement of the cAMP signaling pathway. nih.govresearchgate.net

These findings highlight how computational predictions and structural comparisons can guide the pharmacological investigation of new chemical entities.

Table 2: Predicted Pharmacological Effects of an IQP Derivative

| Compound | Predicted Activity | Proposed Mechanism(s) |

|---|

| 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide (IQP) | Smooth muscle relaxation | 1. Blockade of potential-dependent Ca²⁺ channels. nih.govresearchgate.net 2. Activation of a cAMP-dependent signaling cascade. nih.govresearchgate.net |

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling via Computational Methods

Before a chemical compound can be considered for pharmaceutical development, its ADMET properties must be evaluated. Computational methods play a crucial role in the early prediction of these properties, helping to identify candidates with favorable pharmacokinetic profiles and avoid costly failures in later stages. nih.gov

ADMET profiling for a compound like this compound would involve a battery of in silico models to predict various parameters. These models are built using large datasets of experimental results and employ a range of computational techniques. nih.gov

Key ADMET properties that can be predicted computationally include:

Absorption : Prediction of intestinal permeability and oral bioavailability.

Distribution : Estimation of blood-brain barrier penetration and plasma protein binding.

Metabolism : Identification of potential metabolic sites and interactions with cytochrome P450 enzymes.

Excretion : Prediction of clearance pathways.

Toxicity : Forecasting of potential toxic effects, such as cardiotoxicity or hepatotoxicity.

While specific ADMET studies on this compound are not detailed in the available literature, the application of these predictive computational tools is a standard step in modern drug discovery and development for any new chemical entity. nih.gov

Table 3: Common Computationally Predicted ADMET Parameters

| ADMET Category | Predicted Parameter | Importance |

|---|---|---|

| Absorption | Intestinal Permeability | Determines how well a drug is absorbed from the gut. |

| Distribution | Blood-Brain Barrier Penetration | Predicts if a compound can enter the central nervous system. |

| Metabolism | Metabolic Stability | Indicates how quickly a drug is broken down by the body. |

| Excretion | Renal Clearance | Helps in understanding how the drug is eliminated. |

| Toxicity | hERG Inhibition | Assesses the risk of cardiac arrhythmia. |

Advanced Analytical Methodologies in the Study of 1 3,4 Dimethoxyphenyl Propan 1 One

X-ray Crystallography for Precise Molecular and Crystal Structure Determination

X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid. For 1-(3,4-Dimethoxyphenyl)propan-1-one, this technique provides unequivocal proof of its molecular structure and insights into its crystal packing.

A study on this compound isolated from the stems of Trigonostemon xyphophylloides detailed its crystal structure. rsc.org The compound crystallizes in the monoclinic system. rsc.org The analysis revealed that the molecule is nearly planar, with an r.m.s. deviation of 0.1237 Å. rsc.org In the crystal lattice, molecules are interconnected through intermolecular C—H⋯O hydrogen bonds, forming a two-dimensional network. rsc.org The refinement of the crystal structure data provides precise bond lengths and angles, confirming the connectivity of the atoms within the molecule. rsc.org

Crystal Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄O₃ |

| Molecular Weight | 194.22 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.9308 (9) |

| b (Å) | 13.8582 (14) |

| c (Å) | 8.5692 (8) |

| β (°) | 102.427 (1) |

| Volume (ų) | 1035.72 (18) |

| Z | 4 |

Data sourced from a study on the compound isolated from Trigonostemon xyphophylloides. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the verification of the compound's structure.

Predicted ¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (3H) | 6.8 - 7.6 | Multiplet |

| Methoxy (B1213986) (6H) | ~3.9 | Singlet |

| Methylene (-CH₂-) | ~2.9 | Quartet |

| Methyl (-CH₃) | ~1.1 | Triplet |

Note: These are predicted values based on general principles and data for analogous structures.

Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~200 |

| Aromatic (C-O) | 149 - 153 |

| Aromatic (C-H, C-C) | 110 - 130 |

| Methoxy (-OCH₃) | ~56 |

| Methylene (-CH₂-) | ~31 |

| Methyl (-CH₃) | ~8 |

Note: These are predicted values based on general principles and data for analogous structures.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Compound Characterization and Purity Assessment

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the molecular formula.

For this compound (C₁₁H₁₄O₃), the expected monoisotopic mass is approximately 194.0943 g/mol . uni.lu The mass spectrum would show a molecular ion peak ([M]⁺) at m/z 194. The fragmentation pattern would likely involve the loss of the ethyl group ([M-29]⁺) and the methoxy groups. HRMS data can confirm the elemental composition as C₁₁H₁₄O₃. Predicted collision cross-section (CCS) values for different adducts of the molecule have also been calculated to aid in its identification in complex mixtures. uni.lu

Predicted Mass Spectrometry Adducts for this compound

| Adduct | m/z |

|---|---|

| [M+H]⁺ | 195.10158 |

| [M+Na]⁺ | 217.08352 |

| [M-H]⁻ | 193.08702 |

Data sourced from PubChemLite. uni.lu

Chromatographic Techniques (e.g., HPLC, GC) for Separation, Quantification, and Product Analysis